molecular formula C16H25NO4S B7018267 N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide

N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B7018267
M. Wt: 327.4 g/mol
InChI Key: PRMMOWCDECJOTQ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexyl group, and a sulfonyl group

Properties

IUPAC Name

N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-11(2)12-9-10-21-15(12)16(18)17(3)13-7-5-6-8-14(13)22(4,19)20/h9-11,13-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMMOWCDECJOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C(=O)N(C)C2CCCCC2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated cyclohexyl derivative with N-methylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Furanones, sulfoxides, or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the furan ring can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-methylsulfonylcyclohexyl)-3-propan-2-ylfuran-2-carboxamide: shares structural similarities with other sulfonyl-containing compounds and furan derivatives.

    Sulfonamides: Compounds containing the sulfonamide functional group, which are widely used in medicinal chemistry.

    Furan Derivatives: Compounds containing the furan ring, which are common in natural products and synthetic organic chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties

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